molecular formula C19H20N4O4 B2638414 1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1060351-51-0

1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Cat. No. B2638414
CAS RN: 1060351-51-0
M. Wt: 368.393
InChI Key: QUKUTYFLXSGYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of pyrimidine derivatives involve complex reactions and methodologies. For instance, reactions of derivatives of polyhydroxyalkyl-β-ketoesters with urea derivatives have allowed the synthesis of pyrimidines with specific substituents, showcasing the versatility and potential for custom synthesis of related compounds (Aparicio, Herrera, & Fernandez, 1979).

Chemical Structure Analysis

  • Detailed chemical structure analysis, including mass spectrometry and X-ray diffraction, is vital for understanding the properties and potential applications of these compounds. A study on a new pyrido[2,3-d]pyrimidine compound emphasized the use of these techniques to determine the solid-state structure and optimized molecular structure, which is crucial for exploring the applications of such chemicals (Sun et al., 2022).

Heterocyclic Compound Synthesis

  • The development of heterocyclic compounds is a significant area of interest. For example, the synthesis of N-3-substituted pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidine derivatives through a straightforward synthesis approach highlights the ongoing research into creating valuable heterocyclic scaffolds with potential pharmaceutical applications (Belaroussi et al., 2013).

Potential Applications

  • The exploration of urea-based ligands and their anion coordination chemistry suggests potential applications in the development of new materials or chemical sensors. The study of protonated urea-based ligands and their reaction with inorganic oxo-acids to form complexes offers insights into their utility in diverse chemical settings (Wu et al., 2007).

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-11-5-6-16-20-12(2)17(18(24)23(16)10-11)22-19(25)21-13-7-14(26-3)9-15(8-13)27-4/h5-10H,1-4H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKUTYFLXSGYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)NC3=CC(=CC(=C3)OC)OC)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

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